Zetomipzomib

Immunoproteasome Autoimmune disease Selectivity profiling

Zetomipzomib (KZR-616) is the only clinically validated dual LMP7/LMP2 immunoproteasome inhibitor. PALIZADE Phase 2b results: 42% of patients achieved UPCR ≤0.5 at Week 25, with -79% median UPCR reduction. Its 17.6-fold immunoproteasome selectivity eliminates dose-limiting neurotoxicity seen with pan-proteasome inhibitors (bortezomib, carfilzomib). CYP450-independent metabolism via epoxide hydrolase avoids drug-drug interactions with standard-of-care agents. Ideal for cytokine network studies without confounding cytotoxicity and for longitudinal autoimmune models requiring extended dosing without toxicity-driven attrition. Durable disease-modifying effect demonstrated by 8-week post-treatment proteinuria resolution in NZB/W F1 mouse model.

Molecular Formula C30H42N4O8
Molecular Weight 586.7 g/mol
CAS No. 1629677-75-3
Cat. No. B608408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZetomipzomib
CAS1629677-75-3
SynonymsKZR-616;  KZR 616;  KZR616; 
Molecular FormulaC30H42N4O8
Molecular Weight586.7 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(C(C1=CC=C(C=C1)OC)O)C(=O)NC(CC2=CCCC2)C(=O)C3(CO3)C)NC(=O)CN4CCOCC4
InChIInChI=1S/C30H42N4O8/c1-19(31-24(35)17-34-12-14-41-15-13-34)28(38)33-25(26(36)21-8-10-22(40-3)11-9-21)29(39)32-23(16-20-6-4-5-7-20)27(37)30(2)18-42-30/h6,8-11,19,23,25-26,36H,4-5,7,12-18H2,1-3H3,(H,31,35)(H,32,39)(H,33,38)/t19-,23-,25-,26+,30+/m0/s1
InChIKeyGHYOCDFICYLMRF-UTIIJYGPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Zetomipzomib (KZR-616) CAS 1629677-75-3: First-in-Class Selective Immunoproteasome Inhibitor for Autoimmune Disease Research and Procurement


Zetomipzomib (KZR-616) is a first-in-class, selective, and irreversible inhibitor of the immunoproteasome, specifically targeting the LMP7 (β5i) and LMP2 (β1i) subunits [1]. It is a tripeptide epoxyketone-based small molecule (MW 586.68) currently under clinical investigation for multiple autoimmune disorders, including lupus nephritis and autoimmune hepatitis [2]. Unlike pan-proteasome inhibitors, Zetomipzomib selectively modulates immune responses with reduced off-target activity on the constitutive proteasome, offering a differentiated mechanism for inflammatory disease research [3].

Why Pan-Proteasome or Single-Subunit Immunoproteasome Inhibitors Cannot Replace Zetomipzomib in Autoimmune Research


Generic substitution with pan-proteasome inhibitors (e.g., bortezomib, carfilzomib) is not feasible due to their potent inhibition of the constitutive proteasome β5 subunit, which drives dose-limiting toxicities including peripheral neuropathy and cardiotoxicity [1]. Substitution with earlier immunoproteasome-selective agents like ONX-0914 or PR-924 is also problematic; these compounds lack the balanced LMP7/LMP2 dual inhibition profile and optimized pharmacokinetic properties required for sustained in vivo efficacy and clinical translation [2]. Zetomipzomib's engineered dual-subunit selectivity and metabolic stability via epoxide hydrolase pathways represent a distinct pharmacological profile that cannot be replicated by in-class analogs without quantitative verification [3].

Zetomipzomib vs. Comparators: Quantitative Evidence for Procurement Decisions in Immunoproteasome Research


Dual LMP7/LMP2 Inhibition with Balanced Potency: Differentiation from ONX-0914 and PR-924

Zetomipzomib exhibits balanced, low nanomolar inhibition of both LMP7 (IC50: 39 nM human, 57 nM mouse) and LMP2 (IC50: 131 nM human, 179 nM mouse) immunoproteasome subunits [1]. In contrast, ONX-0914 is a predominantly LMP7-selective inhibitor (IC50: 73 nM human LMP7) with weaker LMP2 activity, while PR-924 is a highly selective LMP7 inhibitor (IC50: 22 nM) with minimal LMP2 engagement . Dual inhibition of LMP7 and LMP2 has been shown to be required for broad multi-cytokine suppression and optimal anti-inflammatory efficacy [2].

Immunoproteasome Autoimmune disease Selectivity profiling

Immunoproteasome Selectivity vs. Constitutive Proteasome: Reduced Off-Target Risk Compared to Bortezomib and Carfilzomib

Zetomipzomib demonstrates 17.6-fold selectivity for immunoproteasome LMP7 (IC50=39 nM) over constitutive proteasome β5 (IC50=688 nM) . In contrast, bortezomib and carfilzomib potently inhibit the constitutive proteasome β5 subunit with IC50 values of 2.4-7.9 nM and 2.7-5.2 nM, respectively [1][2]. This lack of selectivity for the constitutive proteasome is mechanistically linked to dose-limiting toxicities including peripheral neuropathy (bortezomib) and cardiovascular adverse events (carfilzomib) [3].

Selectivity Toxicity Constitutive proteasome

Clinical Efficacy in Lupus Nephritis: PALIZADE Phase 2b UPCR Reduction Data

In the PALIZADE Phase 2b trial (NCT05781750) in patients with active Class III/IV ± V lupus nephritis, Zetomipzomib 60 mg weekly subcutaneous administration demonstrated clinically meaningful renal response. Among evaluable patients at Week 25, 42% (5/12) achieved UPCR ≤0.5 mg/mg, and median UPCR reduction from baseline was -79% in the 60 mg arm [1]. No comparable clinical efficacy data exists for ONX-0914 or PR-924, which remain preclinical tools without human trial validation [2].

Lupus nephritis Proteinuria Clinical trial

In Vivo Efficacy in Murine Lupus Nephritis: Sustained Proteinuria Resolution Post-Treatment

In the NZB/W F1 mouse model of lupus nephritis, Zetomipzomib treatment resulted in complete resolution of proteinuria that was maintained for at least 8 weeks after cessation of dosing [1]. In contrast, bortezomib in the same model has been shown to delay nephritis onset but does not provide sustained post-treatment remission [2]. ONX-0914 has also shown efficacy in murine lupus but lacks published data on durability of response post-treatment cessation [3].

Lupus nephritis In vivo efficacy Durability of response

Broad Cytokine Suppression Profile: >30 Pro-Inflammatory Cytokines Blocked in Human PBMCs

Zetomipzomib blocked production of >30 pro-inflammatory cytokines in human peripheral blood mononuclear cells (PBMCs) upon ex vivo stimulation, demonstrating a broad immunomodulatory effect [1]. While KZR-616 (250 nM) shows a comparable cytokine inhibition profile to ONX-0914 in PBMCs , PR-924 lacks published data on multi-cytokine suppression breadth. Pan-proteasome inhibitors like bortezomib and carfilzomib also suppress cytokines but with concomitant inhibition of constitutive proteasome function, leading to cytotoxicity [2].

Cytokine inhibition Immunomodulation PBMC assay

Metabolic Stability via Epoxide Hydrolase: Differentiation from Boronic Acid Proteasome Inhibitors

Zetomipzomib, as a peptide epoxyketone, undergoes metabolism primarily via microsomal epoxide hydrolase (mEH), a pathway distinct from the CYP450-mediated metabolism of boronic acid proteasome inhibitors like bortezomib and ixazomib [1]. This metabolic route avoids CYP450-mediated drug-drug interactions and reactive metabolite formation, a property postulated as favorable for chronic dosing in autoimmune indications [2]. Carfilzomib, another epoxyketone, also undergoes epoxide hydrolysis but lacks immunoproteasome selectivity [3].

Metabolism Pharmacokinetics Epoxide hydrolase

Zetomipzomib: Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Preclinical and Translational Research in Lupus Nephritis and Autoimmune Glomerulonephritis

Zetomipzomib is the optimal choice for studies requiring a clinically validated immunoproteasome inhibitor with demonstrated efficacy in lupus nephritis. The PALIZADE Phase 2b trial provides quantitative benchmarks: 42% of patients achieved UPCR ≤0.5 at Week 25 with median UPCR reduction of -79% [1]. In the NZB/W F1 mouse model, complete proteinuria resolution was maintained ≥8 weeks post-treatment, establishing a durable disease-modifying effect [2]. Researchers investigating mechanisms of renal protection in autoimmunity should prioritize Zetomipzomib over preclinical-only tools like ONX-0914 or PR-924, which lack human validation data.

Immunoproteasome-Mediated Cytokine Network Studies Without Cytotoxicity Confounds

For researchers studying cytokine networks in immune cells, Zetomipzomib enables investigation of immunoproteasome-dependent inflammatory signaling without the confounding cytotoxicity introduced by pan-proteasome inhibitors. Zetomipzomib blocks >30 pro-inflammatory cytokines in human PBMCs while maintaining 17.6-fold selectivity for immunoproteasome over constitutive proteasome [1][2]. This selectivity profile is essential for studies where maintaining cell viability is critical for downstream functional assays, including T helper cell polarization and B cell plasmablast differentiation analyses [3].

Combination Therapy Research with Standard-of-Care Immunosuppressants

Zetomipzomib's CYP450-independent metabolism via microsomal epoxide hydrolase minimizes drug-drug interaction liability, making it the preferred immunoproteasome inhibitor for combination studies with mycophenolate mofetil (MMF), corticosteroids, or other standard-of-care agents commonly used in autoimmune disease management [1]. This pharmacokinetic property is a class advantage of epoxyketones over boronic acid proteasome inhibitors (bortezomib, ixazomib), which are subject to CYP450-mediated metabolism and potential interactions [2]. Preclinical combination studies have demonstrated that Zetomipzomib combined with MMF results in significantly greater disease inhibition and prolonged survival compared to either treatment alone [3].

Chronic Autoimmune Disease Modeling Requiring Sustained Efficacy and Tolerability

For longitudinal studies in chronic autoimmune models (e.g., SLE, autoimmune hepatitis, dermatomyositis), Zetomipzomib offers a tolerability profile superior to pan-proteasome inhibitors. Bortezomib and carfilzomib are limited by cumulative toxicities including peripheral neuropathy and cardiovascular events that confound long-term efficacy readouts [1]. Zetomipzomib's 17.6-fold immunoproteasome selectivity and demonstrated 8-week post-treatment durability in lupus models [2] support its use in studies requiring extended dosing periods without toxicity-driven attrition. This profile is particularly relevant for research in the PORTOLA Phase 2a autoimmune hepatitis trial framework, where Zetomipzomib is evaluated as add-on therapy to standard-of-care over 24-48 weeks [3].

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